(+)-JQ1

Catalog No.
S548327
CAS No.
1268524-70-4
M.F
C23H25ClN4O2S
M. Wt
457.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-JQ1

CAS Number

1268524-70-4

Product Name

(+)-JQ1

IUPAC Name

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1

InChI Key

DNVXATUJJDPFDM-KRWDZBQOSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-JQ1; (+)-JQ-1; (+)-JQ 1; Bromodomain Inhibitor

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Description

The exact mass of the compound (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is 456.13867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Intermediate for Drug Discovery

    The compound's structure contains several functional groups commonly found in bioactive molecules. This suggests it could serve as a valuable intermediate for synthesizing novel drugs []. Research efforts might involve using this compound as a starting point to create libraries of potential drug candidates for various therapeutic targets.

  • Anticancer Properties

    The presence of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core structure has been linked to potential anticancer activity in other compounds. Further research could investigate if (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate exhibits similar properties.

  • Antibiotic Activity

    The triazolo ring system is also found in some known antibiotics. While more research is needed, the presence of this group in (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate could warrant investigation into its potential antibiotic properties.

(+)-JQ1 is a synthetic small molecule identified as a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting the bromodomain-containing protein 4 (BRD4). It is classified as a thieno-triazolo-1,4-diazepine derivative, featuring a bulky tert-butyl ester functional group that enhances its binding affinity while minimizing interactions with other receptors, such as the central benzodiazepine receptor . The compound has gained attention for its role in epigenetic regulation and its potential therapeutic applications in various cancers.

The primary mechanism of action of JQ1 is believed to be its inhibition of bromodomain-containing protein 4 (BRD4) [, ]. BRD4 plays a crucial role in gene expression, and its inhibition by JQ1 disrupts cancer cell growth and survival. Additionally, JQ1 has been shown to exhibit cardioprotective, anti-inflammatory, and anti-angiogenic properties, suggesting potential applications beyond cancer treatment [].

The primary mechanism of action of (+)-JQ1 involves competitive inhibition of the binding of acetylated lysine residues to the bromodomains of BET proteins. This inhibition disrupts protein-protein interactions essential for transcriptional regulation, particularly in cancer cells. The compound has demonstrated high selectivity with IC50 values of approximately 77 nM and 33 nM against the first and second bromodomains of BRD4, respectively .

(+)-JQ1 exhibits significant biological activity across various cancer types. It has been shown to:

  • Induce autophagy and inhibit proliferation in bladder cancer cells both in vitro and in vivo.
  • Suppress MYC gene expression, which is crucial for tumor growth.
  • Inhibit tumor growth in models of NUT midline carcinoma and lymphoma .
  • Exhibit reversible contraceptive effects in male mice by targeting germ cell function .

Additionally, (+)-JQ1 has been reported to inhibit the expression of inflammatory cytokines such as IL-6 and IL-8 in human pulmonary microvascular endothelial cells, indicating its potential anti-inflammatory properties .

The synthesis of (+)-JQ1 involves a multi-step process that begins with the preparation of thieno-triazolo intermediates. The key steps include:

  • Formation of the thieno-triazolo framework through cyclization reactions.
  • Introduction of the tert-butyl ester group at C6 to enhance solubility and binding properties.
  • Resolution of racemic JQ1 to obtain the pure enantiomer (+)-JQ1 using chiral chromatography techniques .

This synthetic route allows for modifications that can lead to derivatives with varying biological activities.

The primary applications of (+)-JQ1 are in cancer research and treatment. Its ability to inhibit BET proteins makes it a valuable tool in studying epigenetic regulation mechanisms. Moreover, it is being explored for potential therapeutic uses in:

  • MYC-driven cancers
  • NUT midline carcinoma
  • Other malignancies where BRD4 plays a critical role .

Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

Studies have demonstrated that (+)-JQ1 interacts specifically with the bromodomains of BET proteins, inhibiting their function without significant off-target effects. This selectivity is crucial for minimizing side effects during therapeutic applications. Molecular dynamics simulations have shown that (+)-JQ1 stabilizes the structure of BRD4, preventing conformational changes that would facilitate acetyl-lysine binding . Furthermore, it has been utilized in chemical biology to map genome-wide binding sites of BRD-containing proteins through techniques such as Chem-seq .

Several compounds share structural similarities or biological activities with (+)-JQ1. Notable examples include:

Compound NameStructure TypePrimary TargetUnique Features
I-BET762BET bromodomain inhibitorBRD4Advanced clinical development status
OTX015BET bromodomain inhibitorBRD4Exhibits anti-tumor activity in various cancer models
CPI-0610BET bromodomain inhibitorBRD2/BRD3/BRD4Investigated for hematological malignancies

Uniqueness of (+)-JQ1: Unlike many other inhibitors, (+)-JQ1 has demonstrated reversible contraceptive effects and shows promise against viral infections like SARS-CoV-2 by inhibiting key gene expressions related to viral entry . Its specificity for BRD4 over other bromodomain-containing proteins also highlights its potential as a targeted therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

456.1386749 g/mol

Monoisotopic Mass

456.1386749 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1MRH0IMX0W

Dates

Modify: 2023-08-15
1: Garcia PL, Miller AL, Kreitzburg KM, Council LN, Gamblin TL, Christein JD, Heslin MJ, Arnoletti JP, Richardson JH, Chen D, Hanna CA, Cramer SL, Yang ES, Qi J, Bradner JE, Yoon KJ. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Oncogene. 2015 May 11. doi: 10.1038/onc.2015.126. [Epub ahead of print] PubMed PMID: 25961927.
2: Wang Y, Ma LM, Wang XZ, Wang T. [Mechanism of Notch1 Pathway in SUP-B15 Cell Apoptosis Induced by JQ1]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Apr;23(2):364-8. doi: 10.7534/j.issn.1009-2137.2015.02.013. Chinese. PubMed PMID: 25948186.
3: Fowler T, Ghatak P, Price DH, Conaway R, Conaway J, Chiang CM, Bradner JE, Shilatifard A, Roy AL. Correction: Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells. PLoS One. 2015 Apr 22;10(4):e0126328. doi: 10.1371/journal.pone.0126328. eCollection 2015. PubMed PMID: 25902070; PubMed Central PMCID: PMC4406619.
4: Jung KH, Das A, Chai JC, Kim SH, Morya N, Park KS, Lee YS, Chai YG. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells. J Neuroinflammation. 2015 Feb 24;12(1):36. doi: 10.1186/s12974-015-0260-5. PubMed PMID: 25890327; PubMed Central PMCID: PMC4359438.
5: Kumar K, Raza SS, Knab LM, Chow CR, Kwok B, Bentrem DJ, Popovic R, Ebine K, Licht JD, Munshi HG. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1. Sci Rep. 2015 Mar 25;5:9489. doi: 10.1038/srep09489. PubMed PMID: 25807524.
6: Qiu H, Jackson AL, Kilgore JE, Zhong Y, Chan LL, Gehrig PA, Zhou C, Bae-Jump VL. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer. Oncotarget. 2015 Mar 30;6(9):6915-30. PubMed PMID: 25762632.
7: Toniolo PA, Liu S, Yeh JE, Moraes-Vieira PM, Walker SR, Vafaizadeh V, Barbuto JA, Frank DA. Inhibiting STAT5 by the BET bromodomain inhibitor JQ1 disrupts human dendritic cell maturation. J Immunol. 2015 Apr 1;194(7):3180-90. doi: 10.4049/jimmunol.1401635. Epub 2015 Feb 27. PubMed PMID: 25725100; PubMed Central PMCID: PMC4369449.
8: Ghurye RR, Stewart HJ, Chevassut TJ. Bromodomain inhibition by JQ1 suppresses lipopolysaccharide-stimulated interleukin-6 secretion in multiple myeloma cells. Cytokine. 2015 Feb;71(2):415-7. doi: 10.1016/j.cyto.2014.11.013. Epub 2014 Dec 4. PubMed PMID: 25482841.
9: Horne GA, Stewart HJ, Dickson J, Knapp S, Ramsahoye B, Chevassut T. Nanog requires BRD4 to maintain murine embryonic stem cell pluripotency and is suppressed by bromodomain inhibitor JQ1 together with Lefty1. Stem Cells Dev. 2015 Apr 1;24(7):879-91. doi: 10.1089/scd.2014.0302. Epub 2014 Dec 17. PubMed PMID: 25393219; PubMed Central PMCID: PMC4367495.
10: Hogg SJ, Johnstone RW, Shortt J. Letter to the Editor, "BET inhibitor JQ1 blocks inflammation and bone destruction". J Dent Res. 2015 Jan;94(1):229. doi: 10.1177/0022034514557673. Epub 2014 Nov 11. PubMed PMID: 25389001.

Explore Compound Types